1,5-Bis(4-amidinophenoxy)-3-pentanol
1,5-Bis(4-amidinophenoxy)-3-pentanol
Brand Name:
Vulcanchem
CAS No.:
133991-33-0
VCID:
VC21144954
InChI:
InChI=1S/C19H24N4O3/c20-18(21)13-1-5-16(6-2-13)25-11-9-15(24)10-12-26-17-7-3-14(4-8-17)19(22)23/h1-8,15,24H,9-12H2,(H3,20,21)(H3,22,23)
SMILES:
C1=CC(=CC=C1C(=N)N)OCCC(CCOC2=CC=C(C=C2)C(=N)N)O
Molecular Formula:
C19H24N4O3
Molecular Weight:
356.4 g/mol
1,5-Bis(4-amidinophenoxy)-3-pentanol
CAS No.: 133991-33-0
Cat. No.: VC21144954
Molecular Formula: C19H24N4O3
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 133991-33-0 |
|---|---|
| Molecular Formula | C19H24N4O3 |
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | 4-[5-(4-carbamimidoylphenoxy)-3-hydroxypentoxy]benzenecarboximidamide |
| Standard InChI | InChI=1S/C19H24N4O3/c20-18(21)13-1-5-16(6-2-13)25-11-9-15(24)10-12-26-17-7-3-14(4-8-17)19(22)23/h1-8,15,24H,9-12H2,(H3,20,21)(H3,22,23) |
| Standard InChI Key | LZRGIVAJLHKJOI-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=N)N)OCCC(CCOC2=CC=C(C=C2)C(=N)N)O |
| Canonical SMILES | C1=CC(=CC=C1C(=N)N)OCCC(CCOC2=CC=C(C=C2)C(=N)N)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator